molecular formula C8H8OS B8432604 3-(5-Methyl-2-thienyl)-2-propyne-1-ol

3-(5-Methyl-2-thienyl)-2-propyne-1-ol

Cat. No.: B8432604
M. Wt: 152.22 g/mol
InChI Key: PILCHZKJLXRFBU-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-thienyl)-2-propyne-1-ol is a thiophene derivative featuring a propargyl alcohol (2-propyne-1-ol) moiety attached to the 5-methylthienyl ring. Thiophene-based compounds are widely studied for their electronic properties, biological activity, and utility in organic synthesis. The propargyl alcohol group introduces reactivity typical of alkynes, such as participation in cycloaddition reactions (e.g., Huisgen click chemistry), while the hydroxyl group enables hydrogen bonding and derivatization.

Properties

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

3-(5-methylthiophen-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C8H8OS/c1-7-4-5-8(10-7)3-2-6-9/h4-5,9H,6H2,1H3

InChI Key

PILCHZKJLXRFBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C#CCO

Origin of Product

United States

Comparison with Similar Compounds

Alkyl(5-Methyl-2-thienyl)carbinols

Key Compounds: Alkyl(5-methyl-2-thienyl)carbinols (III) from , e.g., derivatives with varying alkyl chains.

  • Structural Differences : Replace the propargyl alcohol group with secondary alcohols (e.g., -CH(OH)R).
  • Biological Activity: These compounds exhibit choleretic (bile-stimulating) activity, with activity levels influenced by the alkyl chain length. For example, butylphenylcarbinol derivatives showed high efficacy .
  • Reactivity : Lack alkyne functionality, limiting their use in click chemistry or metal-catalyzed coupling reactions.

3-(5-Methyl-2-thienyl)-1-propene

Key Compound : CAS 69485-38-7 ().

  • Structural Differences : Features an alkene (-CH₂-CH₂-) instead of the propargyl alcohol group.
  • Physical Properties : Molecular weight = 138.23 g/mol (vs. 152.22 g/mol for the target compound). The absence of a hydroxyl group reduces polarity, likely resulting in lower boiling/melting points .

Propargyl Alcohol-Modified Thiophene Derivatives

Key Compound : 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol ().

  • Reactivity : The propargyl alcohol group enables similar alkyne-driven reactions as the target compound but with modified electronic effects due to the pyrrolidine moiety.

Thiophenecarboxamide Derivatives

Key Compounds: N-[3-(Aminosulfonyl)phenyl]-5-methylthiophene-2-carboxamide ().

  • Structural Differences : Carboxamide (-CONHR) instead of propargyl alcohol.
  • Biological Activity : Demonstrated anti-tuberculosis activity via activation by EthA, a mycobacterial enzyme .
  • Physical Properties : Higher melting points (e.g., 240–242°C) due to hydrogen bonding from amide groups.

Propenone and Furan/Thiophene Hybrids

Key Compound: 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone ().

  • Structural Differences: Conjugated enone system vs. propargyl alcohol.
  • Electronic Properties: The enone group allows for extended π-conjugation, influencing photophysical behavior and intermolecular interactions in crystal packing .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Activities Reference
3-(5-Methyl-2-thienyl)-2-propyne-1-ol C₈H₈OS 152.22 Thienyl, propargyl alcohol High alkyne reactivity, potential for click chemistry N/A
Alkyl(5-methyl-2-thienyl)carbinols (III) Varies (e.g., C₉H₁₂OS) ~168–200 Thienyl, secondary alcohol Choleretic activity, chain-length-dependent efficacy
3-(5-Methyl-2-thienyl)-1-propene C₈H₁₀S 138.23 Thienyl, alkene Synthetic intermediate, low polarity
N-[3-(Aminosulfonyl)phenyl]-5-methylthiophene-2-carboxamide C₁₃H₁₃N₂O₃S₂ 325.38 Thienyl, carboxamide Anti-tuberculosis activity, high melting point
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone C₁₂H₁₀O₂S 218.27 Thienyl, furyl, enone Photochromic behavior, crystal packing stability

Research Findings and Implications

  • Reactivity: The propargyl alcohol group in this compound distinguishes it from alkylcarbinols and carboxamides, enabling unique applications in polymer chemistry or bioconjugation .
  • Physical Properties : Compared to carboxamides, the target compound likely has lower thermal stability due to the absence of strong hydrogen-bonding networks.

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